molecular formula C10H12ClN3 B14134128 5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine CAS No. 89145-76-6

5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B14134128
CAS No.: 89145-76-6
M. Wt: 209.67 g/mol
InChI Key: DGTWYIOULAKAFA-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazoline derivatives. This compound is characterized by the presence of a chlorophenyl group attached to an imidazoline ring, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2-chlorobenzylamine with methyl isocyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions include various substituted imidazole and dihydroimidazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenyl-1-methylimidazole: Similar structure but lacks the dihydro component.

    1-Methyl-4,5-dihydroimidazole: Lacks the chlorophenyl group.

    2-Chlorophenyl-4,5-dihydroimidazole: Lacks the methyl group.

Uniqueness

5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine is unique due to the combination of its chlorophenyl and methyl substituents on the imidazoline ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for research and development.

Properties

CAS No.

89145-76-6

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

5-(2-chlorophenyl)-1-methyl-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C10H12ClN3/c1-14-9(6-13-10(14)12)7-4-2-3-5-8(7)11/h2-5,9H,6H2,1H3,(H2,12,13)

InChI Key

DGTWYIOULAKAFA-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C1N)C2=CC=CC=C2Cl

Origin of Product

United States

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